4-(1H-pyrazol-1-yl)benzoyl chloride is an organic compound with the molecular formula C10H7ClN2O. It is characterized by a benzoyl chloride group substituted at the para position by a pyrazole ring. This compound is significant in various chemical synthesis processes and has applications in pharmaceuticals and material science. It serves as an intermediate in synthesizing complex organic molecules and heterocycles, particularly in developing bioactive molecules and enzyme inhibitors.
The compound can be sourced from chemical suppliers specializing in organic compounds, such as BenchChem, which lists it under the identifier 220461-83-6. It is often produced through synthetic routes involving other chemical precursors, highlighting its role as a versatile building block in organic chemistry.
4-(1H-pyrazol-1-yl)benzoyl chloride falls under the category of acyl chlorides, specifically benzoyl chlorides. It is also classified as a pyrazole derivative due to the presence of the pyrazole ring. Its reactivity as an acylating agent distinguishes it from other similar compounds, making it valuable for further chemical modifications.
The synthesis of 4-(1H-pyrazol-1-yl)benzoyl chloride typically involves the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with thionyl chloride. This reaction is conducted under reflux conditions in an inert solvent such as dichloromethane or chloroform.
The reaction can be summarized by the following equation:
This process effectively converts the carboxylic acid functional group into an acyl chloride, enhancing its reactivity for subsequent reactions.
In industrial settings, this compound is synthesized on a larger scale using similar methods but with enhanced control over reaction conditions to ensure high yield and purity. Automated reactors and continuous flow systems are often employed to improve efficiency.
The molecular structure of 4-(1H-pyrazol-1-yl)benzoyl chloride consists of a benzene ring bonded to a pyrazole moiety at one end and a chlorine atom at the carbonyl carbon of the benzoyl group. This arrangement allows for various chemical transformations.
Key structural data include:
The presence of both aromatic and heterocyclic components contributes to its unique chemical properties.
4-(1H-pyrazol-1-yl)benzoyl chloride undergoes several types of reactions:
Substitution Reactions:
This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis:
In the presence of water or aqueous base, it can hydrolyze to form 4-(1H-pyrazol-1-yl)benzoic acid.
Condensation Reactions:
It can engage in condensation reactions with hydrazines or other nitrogen-containing compounds to yield pyrazole derivatives .
Common reagents and conditions used include:
The mechanism of action for 4-(1H-pyrazol-1-yl)benzoyl chloride primarily revolves around its reactivity as an acylating agent. When introduced to nucleophiles, the carbonyl carbon becomes electrophilic due to the electron-withdrawing nature of the chlorine atom. This facilitates nucleophilic attack, leading to various substitution products.
For example, when reacted with an amine, the mechanism proceeds as follows:
While specific physical properties such as melting point and boiling point are not extensively documented, it is known that similar compounds exhibit moderate volatility and solubility in organic solvents.
The compound is reactive due to the presence of both the acyl chloride group and the pyrazole ring. It is prone to hydrolysis and can undergo various substitution reactions due to its electrophilic nature.
Relevant data includes:
These properties make it suitable for diverse applications in organic synthesis .
4-(1H-pyrazol-1-yl)benzoyl chloride has several scientific applications:
Chemical Synthesis:
It serves as an intermediate for synthesizing complex organic molecules and heterocycles.
Pharmaceutical Development:
The compound is utilized in creating bioactive molecules and enzyme inhibitors, contributing significantly to drug discovery processes.
Material Science:
It finds applications in producing advanced materials and polymers with tailored properties .
The strategic integration of pyrazole motifs into bioactive molecules dates to Knorr's 1883 synthesis of antipyrine, establishing the foundation for pyrazole-based therapeutics [3]. The advent of 4-(1H-pyrazol-1-yl)benzoyl chloride derivatives emerged from late 20th-century efforts to enhance metabolic stability and target specificity in lead optimization campaigns. Early applications focused on non-steroidal anti-inflammatory drugs (NSAIDs), where the pyrazole's ability to mimic phenyl rings while offering improved hydrogen bonding capabilities proved advantageous. This scaffold gained prominence through clinically successful agents like celecoxib (COX-2 inhibitor) and edaravone (free radical scavenger for ALS), demonstrating the therapeutic relevance of functionalized pyrazole architectures [3]. The incorporation of the acyl chloride handle represented a synthetic evolution toward modular drug assembly, enabling rapid generation of amide libraries without pre-activation steps.
Synthetic methodologies for accessing this acyl chloride have evolved significantly, with three principal routes dominating industrial and academic applications:
Table 1: Key Synthetic Pathways to 4-(1H-Pyrazol-1-yl)benzoyl Chloride
Method | Starting Materials | Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Friedel-Crafts Acylation | Pyrazole, terephthaloyl chloride | AlCl₃, DCM, 0°C to reflux, 12 h | 45-62 | Direct route, minimal steps |
Oxidative Amidation | 4-(1H-Pyrazol-1-yl)benzaldehyde | Oxoammonium salt (0.75 eq), 54°C, 3 h | 34-69 | Avoids acid chloride intermediates |
Hydrazone Cyclization | Arylhydrazines, β-ketoesters | Piperidine/EtOH reflux or microwave, 150°C | 70-88 | High regioselectivity, scalable |
The oxidative amidation approach (Table 1) exemplifies contemporary innovations, utilizing oxoammonium salts (e.g., 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium nitrate) to convert aldehydes directly to acylpyrazoles without hazardous chloride handling. This method demonstrates broad functional group tolerance for electron-donating substituents, though limitations persist with heterocyclic aldehydes (e.g., 2-pyridinecarbaldehyde) and strongly basic dimethylamino groups [2]. Recent advances in microwave-assisted cyclizations have reduced reaction times from hours to minutes while improving yields of precursor hydrazones [5]. Despite these improvements, industrial-scale production still favors Friedel-Crafts routes due to established infrastructure for handling volatile acyl chlorides, albeit with optimization via continuous flow reactors to enhance safety and selectivity [5] [9].
This reagent excels as a molecular linchpin in fragment-based drug discovery, leveraging three-dimensional diversity to address challenges in undruggable target spaces. Its primary utility lies in generating amide-linked conjugates that exploit the pyrazole's capacity for π-stacking and hydrogen bonding while positioning pendant pharmacophores in vector-specific orientations. This design strategy is exemplified in meprin metalloprotease inhibitors, where 4-(1H-pyrazol-1-yl)benzoyl chloride serves as a spacer between hydroxamate zinc-chelators and aromatic solubilizing groups. Hybrid inhibitors derived from this scaffold demonstrate low nanomolar potency (Ki < 5 nM against meprin α) and >100-fold selectivity over MMPs, overcoming historical challenges in metalloenzyme targeting [7]. The regiochemical precision afforded by the para-substitution pattern ensures predictable vector alignment critical for binding pocket occupancy, contrasting with meta- or ortho-isomers that induce steric clashes in sensitive enzyme active sites [4].
Recent applications highlight four strategic roles in lead optimization:
Table 2: Therapeutic Hybrids Derived from 4-(1H-Pyrazol-1-yl)benzoyl Chloride
Hybrid Structure | Therapeutic Target | Biological Activity | Structural Advantage |
---|---|---|---|
Pyrazole-Pyrimidines (e.g., Mepirizole) | COX enzymes, PDE isoforms | Anti-inflammatory, analgesic | Enhanced solubility via pyrimidine H-bonding |
Pyrazole-Quinazolines | EGFR kinase, DHFR | Anticancer (IC₅₀ 7.3 μM) | Improved kinase selectivity profile |
Pyrazole-Oxindoles | MDM2-p53 interaction | Apoptosis induction in p53-wt cancers | Optimal torsion angle for helix interface |
Pyrazole-Triazolopyrimidines | Dihydrofolate reductase | Antimicrobial (Gram+ MIC 9.5 μg/mL) | Balanced log P for bacterial membrane penetration |
The synthetic versatility of this reagent is demonstrated in its participation in sequential click chemistry protocols. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) on propargylamine-derived amides generates 1,2,3-triazole appendages without affecting the acid chloride or pyrazole rings. This orthogonal reactivity enables the construction of multivalent pharmacophores targeting complex disease phenotypes like oncology resistance and biofilm formation [4] [8]. Quantitative structure-activity relationship (QSAR) models indicate that the pyrazole-benzoyl linkage contributes -1.2 to -1.8 kcal/mol to binding free energy through a combination of hydrophobic effects and dipole stabilization, making it superior to phenylurea or thiourea connectors in protease-targeted agents [7].
Despite significant advances, three fundamental challenges impede the full exploitation of 4-(1H-Pyrazol-1-yl)benzoyl chloride in precision therapeutics:
Substrate Scope Limitations in Synthesis: Current oxidative functionalization protocols exhibit narrow applicability for aliphatic aldehydes and basic heterocycles. The synthesis of aliphatic-acyl pyrazoles (e.g., from (4-isobutylphenyl)acetaldehyde) remains low-yielding (≤64%), with competing side reactions including decarbonylation and enolization [2]. Heterocyclic variants derived from indole-3-carboxaldehydes suffer from moderate yields (34%) due to competitive N-H oxidation. Computational analyses indicate that electron-deficient pyrazoles exhibit diminished nucleophilicity at N1, reducing their efficacy in SNAr reactions with fluorinated aromatics—a key limitation for developing PET tracers. Innovations in photoredox catalysis and electrochemical methods show preliminary promise in activating recalcitrant substrates but lack robust optimization for this specific scaffold [5] [9].
Insufficient ADMET Predictive Models: While pyrazole-containing drugs like eltrombopag demonstrate acceptable pharmacokinetic profiles, quantitative predictions for acyl-pyrazole conjugates remain unreliable. The hydrolytic instability of the acyl chloride moiety necessitates immediate in-situ use, complicating formulation studies. Furthermore, metabolic studies indicate unexpected glutathione adduct formation via cleavage of the C-pyrazole–N bond in hepatocytes, a pathway not observed in non-acylated pyrazoles. This discrepancy suggests that current metabolic stability models fail to account for the unique electronic effects imposed by the benzoyl chloride group. Development of specialized in vitro microsomal assays incorporating isotope labeling at the pyrazole-benzoyl junction is critical to deconvolute these pathways [3] [7].
Analytical Challenges in Characterization: The inherent reactivity of the acid chloride complicates characterization of reaction intermediates. Transient species such as mixed anhydrides and ketene intermediates evade detection by standard NMR techniques, requiring cryogenic trapping (-78°C) coupled with synchrotron FTIR for identification. Additionally, the compound's tendency to undergo partial hydrolysis to carboxylic acids during LC-MS analysis generates false positives in purity assessments. These issues necessitate specialized handling protocols under controlled aw (water activity) <0.1 and development of in-line spectroscopic techniques for real-time reaction monitoring [2] [9].
Table 3: Stability and Reactivity Challenges in Acyl-Pyrazole Systems
Challenge | Underlying Mechanism | Current Mitigation Strategies | Innovation Opportunities |
---|---|---|---|
Hydrolytic Degradation | Nucleophilic attack by ambient moisture | Schlenk techniques, molecular sieves | Ionic liquid stabilizers, polymeric encapsulation |
Regioisomeric Impurities | N2- vs N1-alkylation in precursor synthesis | Chiral HPLC separation | Directed ortho-metalation for regiocontrol |
Polymerization | Self-condensation via enolizable positions | Low-temperature storage (< -20°C) | Sterically hindered derivatives (e.g., 3,5-di-tert-butyl) |
Metal Chelation | Pyrazole N2 coordination to catalysts | Non-metallic activators (e.g., NHC carbenes) | Flow chemistry with passivated reactors |
Addressing these gaps requires interdisciplinary innovation, including machine learning-assisted synthesis planning to predict optimal routes for unstable analogs and cryo-electron microscopy for characterizing degradation products at atomic resolution. Furthermore, the development of biodegradable prodrug versions incorporating enzymatically cleavable linkers could circumvent metabolic instability while retaining target specificity [3] [7] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: